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molecular formula C7H6ClNO3 B1424960 3-Chloro-6-methoxypyridine-2-carboxylic acid CAS No. 856836-44-7

3-Chloro-6-methoxypyridine-2-carboxylic acid

Cat. No. B1424960
M. Wt: 187.58 g/mol
InChI Key: WFMJTDBJJUEDDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07517878B2

Procedure details

To a solution of 3,6-dichloropyridine-2-carboxylic acid (7.10 mmol 1.36 g) in dioxane (15 mL) was added sodium methoxide (21.31 mmol 1.15 g) in methanol dropwise. The mixture was stirred at 85° C. for 14 h, cooled to rt, and diluted with ethyl acetate and aqueous HCl. The organic layer was washed with water and brine, and dried (MgSO4). Removal of the solvent provided 3-chloro-6-methoxypyridine-2-carboxylic acid which was used in the next step without further purification.
Quantity
1.36 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([C:9]([OH:11])=[O:10])=[N:4][C:5](Cl)=[CH:6][CH:7]=1.[CH3:12][O-:13].[Na+]>O1CCOCC1.CO.C(OCC)(=O)C.Cl>[Cl:1][C:2]1[C:3]([C:9]([OH:11])=[O:10])=[N:4][C:5]([O:13][CH3:12])=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.36 g
Type
reactant
Smiles
ClC=1C(=NC(=CC1)Cl)C(=O)O
Name
sodium methoxide
Quantity
1.15 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 85° C. for 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
WASH
Type
WASH
Details
The organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Removal of the solvent

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
ClC=1C(=NC(=CC1)OC)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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